molecular formula C15H23ClN2O B6344685 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine CAS No. 1240571-07-6

1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine

Cat. No. B6344685
CAS RN: 1240571-07-6
M. Wt: 282.81 g/mol
InChI Key: SWRGWYDKOUJRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Chlorophenoxy)butyl]-2-methylpiperazine, abbreviated as 1-(4-CPB)-2MP, is an organic compound belonging to the chemical class of piperazines. It is an important intermediate molecule used in the synthesis of many pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. 1-(4-CPB)-2MP is also used in the synthesis of other compounds, such as biocides, herbicides, and fungicides.

Scientific Research Applications

1-(4-CPB)-2MP has been studied extensively in the scientific research community due to its potential applications in drug synthesis and other industrial applications. It has been used as a building block in the synthesis of many pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used in the synthesis of biocides, herbicides, and fungicides, as well as for the synthesis of other organic compounds.

Mechanism of Action

Target of Action

The primary target of 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine is similar to that of phenoxy herbicides . These herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Mode of Action

The mode of action of 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine is also similar to that of phenoxy herbicides . They mimic the auxin growth hormone indoleacetic acid (IAA), causing rapid, uncontrolled growth in broad-leaf plants . This results in the selective killing of broad-leaf weeds, leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The biochemical pathways affected by 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine are those involved in plant growth and development . By mimicking the auxin growth hormone IAA, this compound disrupts normal plant growth processes, leading to rapid, uncontrolled growth and eventually plant death .

Pharmacokinetics

Like other phenoxy herbicides, it is likely to be absorbed by plants and transported to the site of action

Result of Action

The result of the action of 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine is the selective killing of broad-leaf weeds . By mimicking the auxin growth hormone IAA, it induces rapid, uncontrolled growth in these plants, leading to their death .

Action Environment

The action of 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine, like other phenoxy herbicides, can be influenced by environmental factors . Factors such as temperature, humidity, and soil type can affect the absorption, distribution, metabolism, and excretion of the compound in plants

Advantages and Limitations for Lab Experiments

1-(4-CPB)-2MP is a versatile intermediate compound used in the synthesis of many pharmaceuticals, biocides, herbicides, and fungicides. Its advantages for lab experiments include its availability, low cost, and ease of synthesis. Its limitations include its potential toxicity and its difficulty to isolate in pure form.

Future Directions

For 1-(4-CPB)-2MP research include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in drug synthesis, and the investigation of its potential toxicity. Other potential future directions include the development of new derivatives of 1-(4-CPB)-2MP, the exploration of its potential applications in biocides, herbicides, and fungicides, and the investigation of its potential environmental impacts.

Synthesis Methods

1-(4-CPB)-2MP is synthesized through a two-step reaction. The first step involves the reaction of 2-chlorophenoxyacetic acid and 4-chlorobutylamine in the presence of a strong base, such as potassium hydroxide. The second step is the condensation of the reaction product with 2-methylpiperazine in the presence of an acid, such as hydrochloric acid. This reaction produces 1-(4-CPB)-2MP as the main product.

properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-13-12-17-8-10-18(13)9-4-5-11-19-15-7-3-2-6-14(15)16/h2-3,6-7,13,17H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRGWYDKOUJRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.